![molecular formula C20H27N3O4S B12632718 Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-[3-(ethoxymethyl)phenyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)
- Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)
- N-(3-methoxy-4-methylphenyl)-benzenesulfonamide
Uniqueness
What sets benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)- apart from similar compounds is its unique substitution pattern, which enhances its selectivity and potency as an enzyme inhibitor. The presence of the ethoxymethyl and piperazinyl groups contributes to its improved pharmacokinetic properties, making it a more effective therapeutic agent.
Propiedades
Fórmula molecular |
C20H27N3O4S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-3-27-15-16-5-4-6-17(13-16)22-28(24,25)18-7-8-20(26-2)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21-22H,3,9-12,15H2,1-2H3 |
Clave InChI |
VCHLZJWEELECGX-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
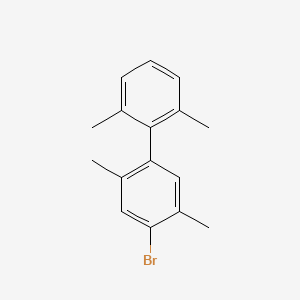
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
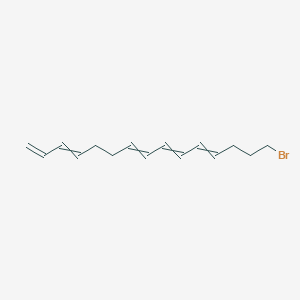
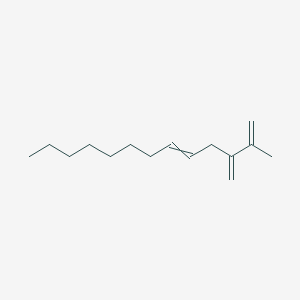
![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
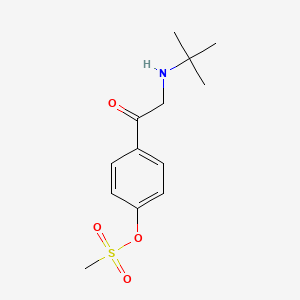
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)
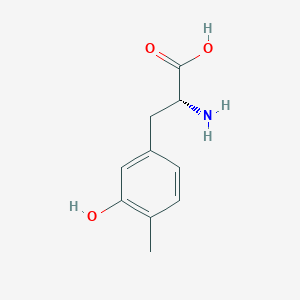
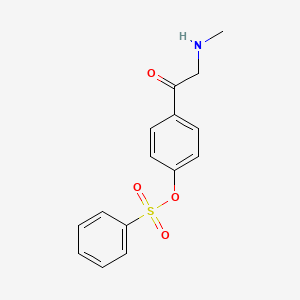
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
